molecular formula C18H17ClN2OS B2783563 [3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol CAS No. 478031-84-4

[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol

Cat. No. B2783563
CAS RN: 478031-84-4
M. Wt: 344.86
InChI Key: YLVBEKSZVSERGP-UHFFFAOYSA-N
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Description

“[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol” is a chemical compound with the molecular formula C18H17ClN2OS and a molecular weight of 344.86. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is confirmed using various techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data . These techniques help to verify the presence of the imidazole ring and other functional groups in the molecule.

Scientific Research Applications

[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol has been widely used in scientific research, particularly in the field of drug discovery and development. It has been used as an intermediate in the synthesis of a variety of pharmaceuticals and other compounds, including antibiotics, anti-inflammatory drugs, and antifungals. It has also been used in the synthesis of vitamins and other nutraceuticals. In addition, this compound has been used in the synthesis of a variety of organic compounds, including dyes, fragrances, and other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using [3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol in lab experiments include its availability, low cost, and ease of use. Additionally, it is a versatile compound that can be used in the synthesis of a variety of compounds. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively toxic compound, and should be handled with caution. Additionally, it is not as stable as some other compounds, and may degrade over time.

Future Directions

The potential future directions for [3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol include its use in the development of new drugs and other compounds. Additionally, further research into its mechanism of action and biochemical and physiological effects may lead to new therapeutic applications. Additionally, this compound may be used as an intermediate in the synthesis of a variety of other compounds, such as vitamins and other nutraceuticals. Finally, further research into its stability and toxicity may lead to improved safety protocols for its use in lab experiments.

Synthesis Methods

[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol is synthesized via a process known as the Mitsunobu reaction, which is a method for the regioselective formation of an ester from an alcohol and an acid. This reaction is catalyzed by a phosphine-containing base, such as triphenylphosphine, and requires a stoichiometric amount of an oxidizing agent, such as diisopropyl azodicarboxylate. The reaction involves the formation of an intermediate ester, which is then hydrolyzed to form the desired product. The synthesis of this compound is typically performed in a two-step process, in which the first step involves the reaction of 4-chlorobenzaldehyde with 2-methylthio-1-imidazole in the presence of triphenylphosphine and diisopropyl azodicarboxylate. The second step involves the reaction of the resulting intermediate with benzyl alcohol to form the desired product.

properties

IUPAC Name

[3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c19-16-8-6-15(7-9-16)13-23-18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVBEKSZVSERGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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